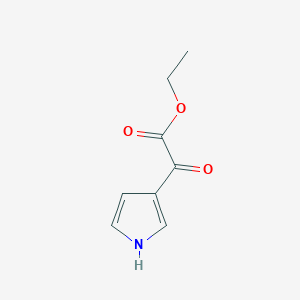

ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-3-4-9-5-6/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXSEADUPAQLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302866 | |

| Record name | Ethyl α-oxo-1H-pyrrole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-41-9 | |

| Record name | Ethyl α-oxo-1H-pyrrole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-oxo-1H-pyrrole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 2 Oxo 2 1h Pyrrol 3 Yl Acetate

Reactivity of the Alpha-Keto Ester Functional Group

The side chain attached to the C3 position of the pyrrole (B145914) ring contains two carbonyl groups: a ketone and an ester. The ketone at the alpha-position is generally more electrophilic and reactive than the ester carbonyl.

Reduction Reactions of the Carbonyl Moieties

The two carbonyl groups in ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate exhibit different reactivity towards reducing agents. This difference allows for selective transformations.

Selective Ketone Reduction: The alpha-keto group can be selectively reduced to a secondary alcohol in the presence of the ester using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) at 0°C to room temperature). harvard.edu This reaction yields ethyl 2-hydroxy-2-(1H-pyrrol-3-yl)acetate. The reverse reaction, the oxidation of the corresponding alcohol to the keto-ester, is also a known transformation, confirming the stability of the reduced product. evitachem.com

Reduction of Both Ketone and Ester: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester functionality. This would result in the formation of a diol, specifically 3-(1,2-dihydroxyethyl)-1H-pyrrole.

Deoxygenation of the Ketone: The ketone can also be completely removed through a two-step deoxygenation process. First, the ketone is converted to its tosylhydrazone derivative by reaction with tosylhydrazide. Subsequent reduction of the tosylhydrazone with a reagent like sodium borohydride removes the carbonyl group entirely, yielding ethyl (1H-pyrrol-3-yl)acetate. orgsyn.org

Table 1: Reduction Reactions of the Carbonyl Moieties

| Transformation | Reagent(s) | Functional Group(s) Affected | Product |

|---|---|---|---|

| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | Ketone | Ethyl 2-hydroxy-2-(1H-pyrrol-3-yl)acetate |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 3-(1,2-Dihydroxyethyl)-1H-pyrrole |

Oxime Formation and Imine Condensation Reactions

The ketone carbonyl is susceptible to condensation reactions with nitrogen-based nucleophiles.

Oxime Formation: In a standard reaction for identifying ketones, the alpha-keto group reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. organic-chemistry.org This condensation reaction typically proceeds under mild conditions and results in the formation of ethyl 2-(hydroxyimino)-2-(1H-pyrrol-3-yl)acetate. nsf.gov Oximes are crystalline solids and their formation can be used for purification or as an intermediate for further reactions. organic-chemistry.orgnsf.gov

Imine Condensation: Similarly, the ketone can react with primary amines (R-NH₂) to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to yield the C=N double bond of the imine.

Nucleophilic Acyl Substitution Reactions (Hydrolysis, Amination)

The ester functional group is susceptible to nucleophilic acyl substitution, primarily hydrolysis and amination. A key consideration for these reactions is the potential instability of the pyrrole ring under strongly acidic conditions. masterorganicchemistry.com

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-2-(1H-pyrrol-3-yl)acetic acid. This can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis (saponification), using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solution, is often preferred to avoid the acid-catalyzed degradation of the pyrrole ring. masterorganicchemistry.com

Amination: The ester can undergo aminolysis upon reaction with ammonia (B1221849) or primary/secondary amines to yield the corresponding amide. This reaction typically requires heating and converts the ethyl ester into a primary, secondary, or tertiary amide, respectively. This transformation allows for the introduction of a wide variety of substituents.

Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, which typically makes it highly reactive towards electrophiles. However, the reactivity of the pyrrole nucleus in this compound is significantly influenced by the strongly electron-withdrawing nature of the 3-substituent.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Unsubstituted pyrrole undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C2 (alpha) position over the C3 (beta) position. onlineorganicchemistrytutor.comyoutube.com This is due to the greater stabilization of the cationic intermediate (Wheland intermediate) formed during C2 attack. onlineorganicchemistrytutor.com

However, the ethyl 2-oxo-2-yl-acetate group at the C3 position is strongly electron-withdrawing and therefore deactivates the pyrrole ring towards electrophilic attack. This deactivation makes EAS reactions significantly more difficult to achieve compared to unsubstituted pyrrole. Friedel-Crafts reactions, in particular, are generally unsuccessful on such strongly deactivated rings. masterorganicchemistry.com If an EAS reaction were to be forced under harsh conditions, the directing effect of the C3 deactivating group would likely favor substitution at the C4 or C5 positions, as it deactivates the adjacent C2 and C4 positions most strongly.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of Pyrrole

| Pyrrole Substrate | Substituent Type | Reactivity vs. Benzene | Preferred Position of Attack |

|---|---|---|---|

| 1H-Pyrrole (Unsubstituted) | Activating | More Reactive | C2 / C5 |

| This compound | Strongly Deactivating | Less Reactive | C4 or C5 (if reaction occurs) |

Derivatization at the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring possesses a proton (N-H) that is weakly acidic (pKa ≈ 17). This proton can be removed by a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide, or organolithium reagents) to generate a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles. organic-chemistry.orgnsf.gov

N-Alkylation: The pyrrolide anion can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the N1 position. Competition between N-alkylation and C-alkylation can occur, but N-alkylation is often favored, especially with less-hindered electrophiles. evitachem.com

N-Acylation: Reaction of the pyrrolide anion with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of N-acylpyrroles. organic-chemistry.org These N-acyl derivatives can be useful as intermediates; for example, N-acylation is a key step in the "pyrrole dance," an anionic Fries-type rearrangement. nsf.gov

N-Silylation: The pyrrole nitrogen can also be protected with silyl (B83357) groups, for instance, by reacting the pyrrole with a silyl chloride like triisopropylsilyl chloride (TIPSCl) in the presence of a base. acs.org This N-silylation is often used to temporarily block the nitrogen atom and can influence the regioselectivity of other reactions on the pyrrole ring. acs.org

Cycloaddition Reactions Involving the Pyrrole Ring

The pyrrole ring, in principle, can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the aromatic character of the pyrrole ring often leads to a reluctance to participate in such reactions, as it would require the disruption of the aromatic sextet. Generally, pyrroles are considered poor dienes for the Diels-Alder reaction. researchgate.net The presence of the strongly electron-withdrawing ethyl 2-oxoacetate group at the C-3 position further deactivates the pyrrole ring towards reaction with electron-deficient dienophiles in a normal electron demand Diels-Alder reaction.

Instead, cycloaddition is more likely to occur under specific conditions or with highly reactive dienophiles. One strategy to facilitate cycloaddition is to modify the pyrrole ring to make it more reactive. For instance, related systems like 3-acyl-3-pyrroline-2,5-diones, which have a less aromatic character, have been shown to undergo Diels-Alder reactions with conjugated dienes. rsc.org

Another possibility is the participation of the dicarbonyl system of the side chain in hetero-Diels-Alder reactions. For example, related 4-acyl-1H-pyrrole-2,3-diones can act as oxa-dienes, reacting with dienophiles. nih.gov In the case of this compound, the enol form could potentially act as a heterodiene.

Table 1: Plausible Cycloaddition Reactions and Conditions

| Reaction Type | Reactant | Conditions | Expected Product Class | Notes |

| Diels-Alder | Highly reactive dienophile (e.g., maleic anhydride) | High temperature, high pressure | Cycloadduct (e.g., 7-azabicyclo[2.2.1]heptene derivative) | Reaction is often low-yielding due to the aromaticity of the pyrrole ring. Michael addition can be a significant side reaction. researchgate.net |

| Hetero-Diels-Alder (as diene) | Electron-rich alkene | Lewis acid catalysis | Dihydropyran-fused pyrrole | The enol form of the β-ketoester would act as the heterodiene. |

Intramolecular Cyclization and Ring Closure Reactions

The structure of this compound, featuring both a nucleophilic pyrrole nitrogen and an electrophilic keto-ester side chain, is well-suited for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems.

One of the most relevant potential intramolecular reactions is a Dieckmann-type condensation. youtube.com While the classical Dieckmann condensation occurs between two ester groups, a related intramolecular reaction can be envisioned where the pyrrole N-H, after deprotonation, acts as a nucleophile attacking one of the carbonyl groups of the side chain. This would lead to the formation of a five- or six-membered ring fused to the pyrrole core.

Alternatively, under acidic conditions, the pyrrole ring itself (at the C-2 or C-5 position) could act as a nucleophile, attacking the protonated carbonyl group of the side chain. This type of reaction is analogous to the Friedel-Crafts acylation and would result in the formation of a bicyclic system. The feasibility of such a reaction is supported by the known intramolecular cyclization of glyoxalyl chloride intermediates in the synthesis of pyrrolopyridines. evitachem.com

Table 2: Potential Intramolecular Cyclization Pathways

| Reaction Type | Conditions | Key Intermediate | Product Type |

| Intramolecular N-acylation | Base (e.g., NaH) | N-anion of pyrrole | Fused pyrazinone derivative |

| Intramolecular C-acylation | Acid (e.g., PPA, H₂SO₄) | Acylium ion | Fused pyrrolo-lactone or related bicyclic system |

| Reductive Cyclization | Reducing agent (e.g., NaBH₄), then acid | Hydroxy ester intermediate | Fused pyrrolo-lactone |

E/Z Isomerization Pathways and Stereochemical Considerations

While this compound itself does not possess a C=C double bond for E/Z isomerism in its keto form, it can exist in equilibrium with its enol tautomers. The formation of an enol introduces a C=C double bond between the α- and β-carbons of the side chain, allowing for the possibility of E/Z isomerism. studymind.co.uklibretexts.org

The equilibrium between the keto and enol forms, and thus the potential for observing E/Z isomers, is influenced by several factors, including the solvent, temperature, and pH. In many β-keto esters, the enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring.

The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration to the enol isomers. youtube.com The substituents on the double-bonded carbons (the pyrrole ring and the hydroxyl group on one carbon, and the ethoxy group and an implicit hydrogen on the other) would be assigned priorities to determine the stereochemistry. The stability of the E versus the Z isomer would depend on steric and electronic factors. Studies on related γ,δ-unsaturated β-keto esters have shown that they can exist as a mixture of keto-enol tautomers. nih.gov

Rearrangement Reactions and Transformations of the Core Structure

The this compound core can undergo several types of rearrangement reactions, particularly under acidic conditions. One of the most significant is the acid-mediated rearrangement of the acyl group. It has been demonstrated that N-alkyl-2-acylpyrroles can rearrange to the thermodynamically more stable 1-alkyl-3-acylpyrroles in the presence of a strong acid. acs.org By analogy, it is plausible that under acidic conditions, the 3-acyl group of this compound could migrate to the C-2 position, leading to an equilibrium mixture of the 2- and 3-substituted isomers.

Other types of rearrangements, such as sigmatropic rearrangements, could also be envisioned, particularly involving the enol form of the molecule. For instance, a acs.orgacs.org-sigmatropic rearrangement, similar to the Carroll rearrangement, could potentially occur if the enol is further functionalized, for example, by allylation of the enolic oxygen. youtube.com

Table 3: Possible Rearrangement Reactions

| Reaction Type | Conditions | Proposed Mechanism | Product |

| Acyl Migration | Strong acid (e.g., TFA) | Reversible Friedel-Crafts acylation/deacylation | Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate |

| Fischer Indole-type Synthesis | With a hydrazine (B178648) derivative, followed by acid | acs.orgacs.org-Sigmatropic rearrangement of a hydrazone intermediate | Indole derivative |

| Photochemical Rearrangement | UV irradiation | Norrish type reactions or other photochemical processes | Isomeric products, ring-contracted or ring-expanded species |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Oxo 2 1h Pyrrol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group and the pyrrole (B145914) ring protons. The ethyl group will manifest as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the α-ketoester substituent at the C3 position.

The pyrrole ring protons at positions 2, 4, and 5 are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The proton on the nitrogen atom (N-H) is expected to show a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

A predicted ¹H NMR spectrum would show the following approximate chemical shifts (δ) and multiplicities: a triplet for the ethyl -CH3, a quartet for the ethyl -CH2, and distinct signals for the H2, H4, and H5 protons of the pyrrole ring, along with a broad singlet for the N-H proton. researchgate.net The coupling constants (J) between the pyrrole protons would provide further structural information.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (N-H) | 8.1 (broad) | s | - |

| H-2 | 6.7 | t | ~2.5 |

| H-4 | 6.2 | t | ~2.5 |

| H-5 | 7.2 | t | ~2.5 |

| -OCH2CH3 | 4.2 | q | 7.1 |

| -OCH2CH3 | 1.3 | t | 7.1 |

| Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbons of the keto and ester groups are anticipated to resonate at the downfield end of the spectrum (typically 160-200 ppm). The carbons of the pyrrole ring will appear in the aromatic region (100-140 ppm), with their specific shifts influenced by the substituent. The ethyl group carbons will be found in the upfield region of the spectrum. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | 185.0 |

| C=O (ester) | 165.0 |

| C-2 | 125.0 |

| C-3 | 130.0 |

| C-4 | 110.0 |

| C-5 | 120.0 |

| -OCH2CH3 | 61.0 |

| -OCH2CH3 | 14.0 |

| Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary. |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between coupled protons. youtube.comyoutube.com For instance, a cross-peak between the quartet and triplet of the ethyl group would confirm their connectivity. Similarly, correlations between the pyrrole protons (H-2, H-4, and H-5) would establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu The HSQC spectrum would allow for the direct assignment of the carbon signals for C-2, C-4, C-5, and the ethyl group carbons based on the previously assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups. researchgate.netscielo.org.mx A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic ethyl group would appear around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The most prominent features in the spectrum would be the strong absorption bands for the two carbonyl groups. The α-keto group is expected to absorb at a lower frequency (around 1650-1680 cm⁻¹) due to conjugation with the pyrrole ring, while the ester carbonyl group will absorb at a higher frequency (around 1720-1740 cm⁻¹). The C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, Broad |

| C-H stretch (aromatic) | ~3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1720-1740 | Strong |

| C=O stretch (keto) | 1650-1680 | Strong |

| C-N stretch | 1300-1400 | Medium |

| C-O stretch (ester) | 1000-1300 | Strong |

| Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary. |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyrrole ring would be expected to produce strong Raman signals. researchgate.netunimi.it The C=C double bond stretching within the pyrrole ring would also be Raman active. The C=O stretching vibrations will also be present, although their relative intensities may differ from the FT-IR spectrum.

Table 4: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100 | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1720-1740 | Medium |

| C=O stretch (keto) | 1650-1680 | Medium |

| Pyrrole ring breathing | 1400-1500 | Strong |

| C-C stretch (ring) | 1300-1400 | Strong |

| Note: Predicted values are based on the analysis of similar compounds. Actual experimental values may vary. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. A comprehensive search of scientific literature did not yield specific experimental HRMS data for this compound.

However, based on its chemical formula, C₈H₉NO₃, the theoretical monoisotopic mass can be calculated. This theoretical value is what would be compared against an experimental HRMS result to confirm the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 |

| Theoretical Monoisotopic Mass | 167.05824 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the observation of the molecular ion with minimal fragmentation. sigmaaldrich.com In the context of this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺, at m/z 168.06552 in positive ion mode.

While general fragmentation patterns for esters and ketones are known, specific experimental ESI-MS/MS fragmentation data for this compound has not been reported in the available scientific literature. libretexts.org A detailed analysis would be required to characterize its specific fragmentation pathways.

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M+K]⁺ | 206.02140 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. A thorough review of published crystallographic databases and scientific literature indicates that a crystal structure for this compound has not been determined or is not publicly available. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, or atomic coordinates, can be provided.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z Value | Data not available |

| Calculated Density | Data not available |

Computational and Theoretical Investigations of Ethyl 2 Oxo 2 1h Pyrrol 3 Yl Acetate

Molecular Modeling and Docking Studies

A thorough search did not yield any molecular modeling or docking studies that have utilized the structure of ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate to investigate its potential interactions with biological targets.

This lack of data prevents the creation of a scientifically accurate and informative article as per the requested detailed outline. While computational studies exist for other pyrrole (B145914) derivatives, the strict focus on this compound cannot be fulfilled with the currently available scientific information. Future computational research would be necessary to elucidate the theoretical properties of this specific compound.

Prediction of Ligand-Receptor Interactions (e.g., with enzyme active sites)

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a receptor, typically a protein or enzyme. While specific docking studies on this exact compound are not extensively documented in publicly available literature, research on structurally related pyrrole derivatives provides a strong basis for predicting its potential interactions.

Studies on various ethyl pyrrole carboxylate and acetate (B1210297) derivatives have shown that the pyrrole ring can engage in various non-covalent interactions within an enzyme's active site. nih.govnih.govresearchgate.net These interactions are crucial for the stability of the ligand-receptor complex. For this compound, the key interacting moieties would be the pyrrole ring, the ethyl ester group, and the α-keto group.

The pyrrole NH group can act as a hydrogen bond donor, while the carbonyl oxygens of the keto and ester groups can act as hydrogen bond acceptors. The aromatic pyrrole ring itself can participate in π-π stacking or π-alkyl interactions with the side chains of aromatic or aliphatic amino acid residues, respectively. nih.gov For instance, in studies of similar pyrrole-based compounds targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), hydrophobic interactions with residues such as tyrosine, tryptophan, and phenylalanine are commonly observed. nih.gov

A hypothetical docking scenario of this compound into an enzyme active site might involve the interactions detailed in the table below.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrrole NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxylate or hydroxyl) |

| Keto-carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr (side chain amine or hydroxyl) |

| Ester-carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, His, Asn, Gln (side chain amine or amide) |

| Pyrrole Ring | π-π Stacking / π-cation | Phe, Tyr, Trp / Lys, Arg |

| Ethyl Group | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Met |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which in turn influences its reactivity and ability to bind to a receptor. The molecule possesses several rotatable bonds, primarily around the ethyl ester and the bond connecting the pyrrole ring to the keto-acetate moiety.

The relative orientation of the pyrrole ring and the adjacent carbonyl group is a key conformational feature. A fully planar conformation, where the carbonyl group is coplanar with the pyrrole ring, would maximize π-system conjugation. However, steric hindrance between the pyrrole hydrogens and the carbonyl oxygen might lead to a slightly twisted, lower-energy conformation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture than static models. researchgate.net An MD simulation of this compound, either in a solvent or within a protein's active site, would reveal how the molecule flexes, rotates, and interacts with its environment.

In a simulation, the trajectories of all atoms are calculated over a set period (from nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net This allows for the analysis of various dynamic properties:

Conformational Stability: MD simulations can confirm the stability of the low-energy conformations predicted by conformational analysis. By tracking the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, one can assess its structural stability. researchgate.net

Solvent Interactions: The simulation would show how solvent molecules (e.g., water) form hydrogen bonds with the polar groups of the compound and how the hydrophobic ethyl group influences the local solvent structure.

Ligand-Receptor Dynamics: When simulated within a protein active site, MD can reveal the stability of the docked pose. researchgate.net It can show whether the initial predicted interactions are maintained over time, or if the ligand reorients to form new, more stable interactions. The flexibility of both the ligand and the protein side chains can be observed, providing a dynamic view of the binding event. nih.gov

For example, MD simulations of related pyrrole derivatives in complex with enzymes have shown that the ligand can exhibit dynamic behavior within the binding pocket, with certain parts of the molecule showing more flexibility than others. researchgate.net The average RMSD values from such simulations indicate the stability of the complex. researchgate.net

| Simulation Parameter | Information Gained | Example from Related Systems |

|---|---|---|

| RMSD of Ligand | Conformational stability of the ligand | Low RMSD (< 2 Å) suggests a stable conformation. researchgate.net |

| RMSD of Protein-Ligand Complex | Stability of the binding pose | Stable RMSD after an initial equilibration period indicates a stable complex. researchgate.net |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time | Identifies which hydrogen bonds are critical for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the ligand to the solvent | A decrease in SASA upon binding indicates the ligand is buried in the active site. |

Mechanistic Insights into Chemical Reactions via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

A relevant example is the reaction of pyrroles with electrophiles. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The presence of the electron-withdrawing keto-acetate group at the 3-position will influence the regioselectivity of such reactions.

Computational studies on the reaction of pyrrole with nitrosoalkenes, for instance, have utilized DFT to map out the reaction pathways of hetero-Diels-Alder reactions. nih.gov These studies calculate the energies of reactants, intermediates, transition states, and products. The calculated energy barriers for different pathways (e.g., endo vs. exo approaches in a cycloaddition) can explain the experimentally observed product distribution. nih.gov

For this compound, a computational study of its reaction with an electrophile might involve the following steps:

Modeling the reactants and the electrophile.

Searching for the transition state structures for attack at different positions of the pyrrole ring (e.g., C2, C4, C5).

Calculating the activation energies for each pathway. The pathway with the lowest activation energy is the most likely to occur.

Identifying any intermediates and calculating their stability.

These calculations can provide a detailed, atomistic understanding of the reaction mechanism that would be difficult to obtain through experimental means alone.

Theoretical Prediction of Chemical Reactivity and Selectivity

Beyond specific reaction mechanisms, computational methods can predict the general chemical reactivity and selectivity of this compound. This is often achieved through the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. nih.gov

The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile. The distribution of the HOMO on the pyrrole ring will indicate the most nucleophilic sites.

The LUMO represents the region of the molecule most likely to accept electrons in a reaction with a nucleophile. The distribution of the LUMO will indicate the most electrophilic sites.

For pyrrole itself, the HOMO is highest at the C2 and C5 positions, making them the most reactive towards electrophiles. The electron-withdrawing substituent at the C3 position in this compound will likely modify this, potentially making the C5 position the most nucleophilic.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be strongly red, and the pyrrole NH proton would be blue.

Calculated Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which provide a more quantitative measure of the reactivity at each atomic site.

These theoretical predictions can guide synthetic chemists in designing reactions involving this compound, predicting the likely outcome and helping to control the selectivity.

Mechanistic Studies of Biological Activities of Pyrrole Glyoxylate Compounds Non Clinical Focus

In Vitro Enzyme Inhibition Mechanisms

The ability of pyrrole-glyoxylate derivatives to inhibit specific enzymes is a key aspect of their biological activity. These interactions are often explored through kinetic studies to determine the nature and potency of the inhibition.

Alpha-Glucosidase Inhibition and Kinetic Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. researchgate.net Pyrrole (B145914) derivatives and related compounds have demonstrated significant inhibitory activity against this enzyme. Kinetic analyses, often employing Lineweaver-Burk plots, are used to determine the mechanism of inhibition. researchgate.netipb.ac.id Studies on related ethyl acetate (B1210297) fractions have shown they can act as uncompetitive or noncompetitive inhibitors of α-glucosidase. ipb.ac.id An uncompetitive inhibitor binds only to the enzyme-substrate complex, whereas a noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For instance, some ethyl acetate extracts have been shown to reduce the maximal velocity (Vmax) and the Michaelis constant (Km), characteristic of uncompetitive inhibition. ipb.ac.id The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.gov

Table 1: Kinetic Parameters of Alpha-Glucosidase Inhibition

| Inhibitor Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Noncompetitive | Decreases | No change | Enzyme and/or Enzyme-Substrate Complex |

Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (ENR)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. mdpi.comnih.gov Its inhibition disrupts DNA synthesis, leading to cell growth arrest and death, making it a key target for anticancer and antimicrobial agents. mdpi.com Many DHFR inhibitors feature a 2,4-diaminopyrimidine scaffold, which plays a critical role in binding to the enzyme's active site. nih.gov Pyrrole-containing structures are among the diverse classes of compounds investigated as DHFR inhibitors. nih.govresearchgate.net Molecular docking studies are often employed to predict the binding interactions between the inhibitor and the DHFR active site. researchgate.net

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): ENR is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. frontiersin.orgnih.gov It catalyzes the final, rate-limiting step in the fatty acid elongation cycle. frontiersin.org Because the bacterial ENR is structurally distinct from the enzymes in the mammalian fatty acid synthesis (FAS-I) system, it is an attractive target for the development of novel antibacterial agents. nih.gov Inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to a bacteriostatic or bactericidal effect. Pyrrolidine carboxamides and other heterocyclic compounds have been designed and investigated as potential ENR inhibitors. researchgate.net The mechanism of action involves binding to the enzyme's active site, often interacting with the NADH cofactor and key amino acid residues like Tyr158. researchgate.net

Modulation of Other Relevant Enzyme Pathways

Beyond the well-studied targets of α-glucosidase, DHFR, and ENR, pyrrole-based compounds have been shown to modulate other enzyme pathways. For example, derivatives of 1H-pyrrol-2(3H)-ones have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases, particularly isoforms hCA IX and hCA XII, are involved in pH regulation and are overexpressed in many tumors, contributing to tumor growth and metastasis. nih.gov Inhibition of these enzymes is a recognized strategy in anticancer drug development. The inhibitory activity of these pyrrole compounds is often potent, with inhibition constants in the nanomolar range, and is influenced by the specific chemical substituents on the pyrrole ring. nih.gov

Cellular Level Biological Effects

The enzymatic inhibition described above translates into significant effects at the cellular level, including the halting of cell proliferation, induction of programmed cell death, and antimicrobial actions.

Anti-proliferative Activity and Apoptosis Induction in Cell Lines

Pyrrole derivatives have demonstrated potent anti-proliferative activities against a wide range of human cancer cell lines, including gastrointestinal stromal tumors, breast cancer, and colon cancer. nih.govmdpi.comnih.gov The mechanism often involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to a G2/M phase cell-cycle arrest. nih.gov This prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death. nih.gov

The induction of apoptosis is a hallmark of effective anticancer agents. Treatment of cancer cells with pyrrole-based compounds leads to characteristic morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.govnih.gov These changes can be visualized using staining techniques like DAPI. nih.gov Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining further confirms apoptosis by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in early apoptotic cells. nih.gov The anti-proliferative and apoptotic effects are quantified by IC50 values, representing the concentration required to inhibit cell growth by 50%. mdpi.com

Table 2: Cellular Effects of Pyrrole Derivatives on Cancer Cell Lines

| Effect | Mechanism | Affected Cell Lines (Examples) | Detection Method |

|---|---|---|---|

| Anti-proliferative Activity | Inhibition of cell growth and division | GIST, MCF-7 (Breast), HCT-116 (Colon) | MTT Assay (IC50 determination) |

| Cell Cycle Arrest | Disruption of tubulin polymerization | GIST | Flow Cytometry |

| Apoptosis Induction | Activation of programmed cell death pathway | MCF-7 (Breast), HCT-116 (Colon) | DAPI Staining, Annexin V/PI Assay |

Antimicrobial Mechanisms: Bacteriostatic Effects and Anti-biofilm Activity

In addition to their anti-proliferative effects, many pyrrole-containing compounds exhibit significant antibacterial activity. nih.gov The proposed mechanisms of action often involve the disruption of bacterial cell membrane integrity. nih.gov This perturbation can lead to the leakage of essential intracellular components, such as proteins and nucleic acids, ultimately inhibiting bacterial growth (bacteriostatic effect) or killing the bacteria. nih.govnih.gov The lipophilicity of the compound is a key factor, as it influences the ability to cross the aqueous extracellular environment and interact with the lipid-rich bacterial membrane. nih.gov

Furthermore, these compounds can interfere with bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Pyrrole derivatives have been shown to inhibit biofilm formation at concentrations that may not be lethal to the planktonic (free-floating) bacteria. nih.gov This anti-biofilm activity is crucial for developing adjuvants to existing antibiotic therapies. nih.gov The efficacy of these compounds is assessed using metrics such as the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) for biofilms. nih.govmdpi.com

Anti-inflammatory Response Modulation

Pyrrole-containing compounds have demonstrated significant potential in modulating inflammatory responses through various mechanisms. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. scirp.orgnih.gov Some pyrrole derivatives have shown the ability to inhibit both COX-1 and COX-2 enzymes. acs.org Molecular docking studies have further elucidated these interactions, revealing that pyrrole derivatives can bind to the active site of COX-2. scirp.orgnih.govscirp.org

Beyond COX inhibition, these compounds can also modulate the expression and release of inflammatory cytokines. For instance, certain pyrrole derivatives have been found to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This regulation of cytokine production is often linked to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory gene expression. nih.gov

Furthermore, some pyrrole derivatives have been observed to influence the production of anti-inflammatory cytokines. For example, a study on a specific pyrrole derivative demonstrated a significant increase in the levels of transforming growth factor-beta 1 (TGF-β1), an important anti-inflammatory cytokine, without affecting interleukin-10 (IL-10) levels. nih.gov This selective modulation of cytokine profiles suggests a targeted immunomodulatory effect. nih.gov

The anti-inflammatory effects of some pyrrole compounds are also attributed to their ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net

| Treatment | TNF-α Levels | TGF-β1 Levels | IL-10 Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| LPS Only | Significantly Increased | No Significant Change | No Significant Change |

| LPS + Pyrrole Derivative (single dose) | Reduced (not statistically significant) | Significantly Increased | No Significant Change |

| LPS + Pyrrole Derivative (repeated dose) | Significantly Decreased | Significantly Increased | No Significant Change |

This table summarizes the immunomodulatory effects of a pyrrole derivative, showing a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1. nih.gov

Inhibition of Microtubule Polymerization and Mitotic Spindle Formation

A significant area of research for pyrrole-based compounds has been their interaction with the cellular cytoskeleton, specifically their ability to inhibit microtubule polymerization. nih.govmdpi.comnih.govacs.org Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial for various cellular processes, including cell division, motility, and intracellular transport. mdpi.com

Several studies have shown that pyrrole derivatives can act as potent inhibitors of tubulin polymerization. nih.govnih.gov The mechanism of action often involves the binding of these compounds to the colchicine-binding site on β-tubulin. mdpi.commdpi.com This interaction prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the microtubule network. mdpi.com

The consequences of this microtubule destabilization are profound, particularly in rapidly dividing cells. The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leads to a cell cycle arrest in the G2/M phase. mdpi.com This mitotic arrest can ultimately trigger programmed cell death, or apoptosis. mdpi.com

Structure-activity relationship studies have indicated that specific substitutions on the pyrrole ring are crucial for potent tubulin polymerization inhibition. For example, the presence of a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety has been identified as important for this activity. nih.gov

| Compound | Inhibition of Tubulin Polymerization (IC50, μM) | Inhibition of MCF-7 Cell Growth (IC50, nM) |

|---|---|---|

| ARAP 22 | ≤2.5 | Comparable to reference |

| ARAP 24 | ≤2.5 | 16-60 |

| ARAP 25 | ≤2.5 | 16-60 |

| ARAP 27 | >2.5 | 16-60 |

| ARAP 28 | 0.86 | 60 |

| ARAP 30 | ≤2.5 | 16 |

This table presents the inhibitory activities of several 3-aroyl-1-arylpyrrole derivatives on tubulin polymerization and the growth of MCF-7 breast cancer cells, highlighting the structure-activity relationships of these compounds. nih.gov

Mechanistic Investigations in Pre-clinical Animal Models for Pharmacological Effects

The anti-inflammatory, antiplatelet, and anti-neuroinflammatory activities of pyrrole derivatives have been investigated in several pre-clinical animal models.

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. ijpras.com Several pyrrole derivatives have shown significant reductions in paw edema in this model, with some compounds exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. nih.govnih.gov

Antiplatelet Activity: The antiplatelet potential of pyrrole-containing compounds has also been explored. In one study, synthetic pyrrolo-benzylisoquinolines demonstrated specific antiplatelet aggregation activity against platelet aggregation induced by arachidonic acid and collagen. nih.gov Certain derivatives exhibited activity superior to that of aspirin. nih.gov The mechanism is thought to involve the inhibition of pathways triggered by these inducers.

Anti-neuroinflammatory Activity: While in vivo studies on neuroinflammation are less common for this specific class of compounds, in vitro models have provided valuable insights. For instance, certain pyrrole derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a model relevant to Parkinson's disease. nih.gov These compounds were found to reduce lipid peroxidation, a marker of oxidative stress, which is closely linked to neuroinflammation. nih.gov Furthermore, the inhibition of COX-2 activity in microglial cells by pyrrole derivatives has been suggested as a mechanism to suppress progressive neurodegeneration. nih.gov

Molecular Interactions with Biological Targets

Molecular docking studies have been instrumental in elucidating the interactions between pyrrole-glyoxylate-like compounds and their biological targets at the molecular level. These computational models provide insights into the binding modes and affinities of these compounds, helping to explain their observed biological activities.

As previously mentioned, a key target for the anti-inflammatory effects of pyrrole derivatives is the COX-2 enzyme. Docking studies have shown that these compounds can fit into the active site of COX-2, forming interactions with key amino acid residues. scirp.orgnih.govscirp.org Similarly, for their microtubule-destabilizing effects, molecular docking has confirmed the binding of pyrrole-based inhibitors to the colchicine-binding site of tubulin. mdpi.com

The concept of gene modulation by these compounds is supported by their effects on the expression of inflammatory mediators. The suppression of TNF-α and other pro-inflammatory cytokines is a direct consequence of the down-regulation of their respective genes. nih.govresearchgate.net This is often mediated by the inhibition of transcription factors like NF-κB, which play a central role in orchestrating the genetic response to inflammatory stimuli. nih.gov The ability of some pyrrole derivatives to upregulate the expression of anti-inflammatory cytokines like TGF-β1 further highlights their capacity to modulate gene expression in a targeted manner. nih.gov

Derivatives, Analogues, and Structure Activity Relationships of Ethyl 2 Oxo 2 1h Pyrrol 3 Yl Acetate

Systematic Design and Synthesis of Pyrrole-Glyoxylate Analogues

The generation of analogues of ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate is achieved through various synthetic strategies aimed at creating diverse chemical libraries for biological screening. Multi-component reactions are particularly efficient, allowing for the one-pot synthesis of complex, highly functionalized pyrroles. For instance, a four-component reaction involving pyrrole-1-acetic acid-2-formyl ethyl ester, an aniline, a glyoxylic acid, and an isocyanide can produce intricate pyrrole (B145914) derivatives. researchgate.net

Established synthetic routes like the Paal-Knorr synthesis are also adapted to produce tetra-substituted pyrrole derivatives, which can then be further modified. nih.gov This method typically involves the dehydrative condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov Another common approach is the Huisgen [3+2] cycloaddition, which can be used to construct the pyrrole ring itself or to add other heterocyclic moieties. mdpi.com One-pot reactions involving an appropriate aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide have also been successfully employed to create substituted pyrrole analogues. mdpi.com These systematic methods enable chemists to efficiently vary substituents at multiple positions, providing a broad set of compounds for biological evaluation.

Impact of Substituent Variation on the Pyrrole Ring on Biological Activity

Altering the substituents on the pyrrole ring or on aryl groups appended to it has a profound impact on the biological activity of the resulting analogues. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of these substituents are critical determinants of potency and selectivity. nih.gov

For example, in a series of pyrrole-based inhibitors, the presence of halogen or methoxy (B1213986) groups on an associated phenyl ring was found to be essential for activity against cytochrome P450 (CYP) 1 isoforms. nih.gov In a different series targeting both EGFR and AURKA kinases, halogens on a 4-anilino moiety were pivotal for achieving dual inhibition. nih.gov Similarly, for a series of monoamine oxidase (MAO-A) inhibitors based on a furan-pyrrole scaffold, a 4-chloro substituent on the furan (B31954) ring resulted in the most potent compound. nih.gov

The steric properties of substituents also play a crucial role. In a study of anti-lipoxygenase (anti-LOX) agents, increasing the molecular volume of a substituent on an aryl ring attached to the pyrrole core significantly improved the inhibitory activity. mdpi.com These findings underscore the importance of systematic substitution to probe the steric and electronic requirements of the target's binding site.

Table 1: Effect of Pyrrole Ring Substituents on Biological Activity

| Pyrrole Scaffold | Substituent Variation | Biological Target/Activity | Key Finding | Reference |

| Pyrrole with Phenyl Ring | Halogen or methoxy groups on phenyl | Cytochrome P450 (CYP) 1 Isoforms | Substituents were essential for inhibitory activity. | nih.gov |

| Pyrrole with 4-Anilino Moiety | Halogens on anilino group | EGFR and AURKA Kinases | Presence of halogens was pivotal for dual inhibition. | nih.gov |

| Furan-Pyrrole Scaffold | 4-Chloro group on furan ring | Monoamine oxidase A (MAO-A) | Led to the most potent inhibitor in the series. | nih.gov |

| Diaryl-Dihydropyrrole | Nitrile group at C2 | Antiproliferative Activity | The nitrile group was found to be essential for activity. | mdpi.com |

| Aryl-Pyrrole Scaffold | Increased volume of Ar¹ substituent | Anti-Lipoxygenase (LOX) Activity | Greatly improved inhibitory activity. | mdpi.com |

Chemical Modifications of the Ester and Keto Groups and Their Effects

The ethyl glyoxylate (B1226380) moiety, characterized by its ester and keto groups, is a prime target for chemical modification to modulate the compound's properties. These functional groups are key interaction points, often involved in hydrogen bonding with biological targets.

Transforming the ethyl ester to other esters, amides, or a carboxylic acid can significantly alter a compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For instance, a comparative study of dihydropyrrole derivatives revealed that while the C2-nitrile analogues showed promising antiproliferative activity, the corresponding C2-esters and C2-amides had poor activity. mdpi.com This indicates a strict structural requirement at this position for that specific biological target. mdpi.com

The reactivity of the α-keto group also allows for various transformations. In a notable example targeting HIV-1 integrase (IN) and RNase H, modifying the glyoxylate-like side chain had a profound effect on selectivity. nih.gov Pyrrole derivatives featuring a diketoacid at positions 2 and 3 acted as selective anti-IN agents, whereas the corresponding diketoesters exhibited dual inhibitory activity against both IN and RNase H. nih.gov This demonstrates how subtle changes to the keto-ester arrangement can switch the biological profile of the molecule.

Development of Fused Pyrrole Systems and Polyfunctionalized Pyrroles

Functionalized pyrroles, including this compound, serve as valuable intermediates for the synthesis of more complex fused heterocyclic systems. biolmolchem.comnih.gov These fused systems often exhibit unique biological activities due to their rigid structures and distinct electronic properties.

A common strategy involves using the existing functional groups on the pyrrole as handles to build additional rings. For example, appropriately substituted aminopyrroles can be condensed with reagents like triethylorthoformate or carbon disulphide to construct fused pyrrolopyrimidine systems. nih.gov Similarly, polyfunctionalized pyrroles can undergo further transformations to yield pyrrole-fused pyrimidines, which have shown diverse biological activities. organic-chemistry.org

More advanced methods, such as 1,3-dipolar cycloaddition reactions, are employed to create a variety of pyrrolo-fused heterocycles, including those analogous to phenstatin, a known microtubule inhibitor. mdpi.com Rhodium-catalyzed annulation reactions have been used to access pyrrolo[3,2-c]quinoline and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, which are core structures in biologically relevant lamellarin alkaloids. rsc.org The development of these fused systems represents a key strategy for expanding the chemical space and therapeutic potential of the pyrrole family. nih.gov

Structure-Activity Relationship (SAR) Profiling for Targeted Biological Responses

Structure-Activity Relationship (SAR) profiling is a cornerstone of medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. For pyrrole-based compounds, systematic SAR studies have been instrumental in identifying derivatives with enhanced potency and selectivity for specific targets. nih.govnih.gov

SAR analyses integrate the findings from modifying various parts of the molecule, including the pyrrole core, the side chains (like the glyoxylate group), and any appended ring systems. For example, a comprehensive study on pyrrole-based antifungal agents identified key substitutions that led to potent activity against pathogens like Aspergillus fumigatus. nih.gov In the development of antitubercular agents, a rational design approach focusing on 1,5-diarylpyrrole scaffolds helped elucidate the SAR and identify compounds with promising antimycobacterial properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer a more computational approach. By developing a field-based QSAR model for a library of pyrrole derivatives, researchers were able to identify potent and selective inhibitors of COX-2 over COX-1, guiding the synthesis toward more effective anti-inflammatory agents. nih.gov These profiling efforts are essential for transforming a promising scaffold into a refined lead compound. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrole Derivatives

| Pyrrole Scaffold Type | Biological Target | Key SAR Findings | Reference |

| 1,5-Diarylpyrrole | Mycobacterium tuberculosis | Specific substitutions on the aryl rings were critical for antimycobacterial activity. | nih.gov |

| Pyrrole-Chalcone Hybrids | COX-2 / 5-LOX | Lipophilicity and the volume of substituents were directly correlated with inhibitory potency. | mdpi.com |

| 1,2,3,5-Tetra-substituted Pyrrole | COX-1 / COX-2 | FB-QSAR modeling guided the synthesis of compounds with high selectivity for either COX-1 or COX-2. | nih.gov |

| Pyrrole with Anilino Moiety | EGFR / AURKA | Halogen substitution on the anilino ring was crucial for dual kinase inhibition. | nih.gov |

| Pyridylpyrazole Derivatives | Plant Fungi | The presence and position of substituents on the pyridyl and pyrazole (B372694) rings determined fungicidal efficacy. | nih.gov |

Identification of Key Pharmacophores for Lead Optimization

A pharmacophore is the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that is necessary for a molecule to exert a specific biological activity. Identifying the key pharmacophore of a compound series is a critical step in lead optimization, the process of refining a promising compound to improve its drug-like properties such as potency, selectivity, and pharmacokinetics. nih.govnih.gov

For many biologically active molecules, the pyrrole nucleus itself is a core pharmacophoric element. biolmolchem.comnih.gov For instance, the pyrrole moiety has been identified as a prominent pharmacophore feature in the design of novel MAO-B inhibitors. mdpi.com In the development of antitubercular agents, the 1,5-diarylpyrrole scaffold was treated as the central pharmacophore for lead optimization. nih.gov

Docking studies help to visualize the interactions between a ligand and its target protein, further defining the pharmacophore. For a potent pyrrole-based MAO-A inhibitor, docking results revealed specific interactions within the active site cavity, confirming the importance of the molecule's shape and functional group placement. nih.gov Once the pharmacophore is established, lead optimization can proceed by modifying other parts of the molecule to enhance properties like oral bioavailability or to reduce potential toxicity, as demonstrated in the successful optimization of a CYP11B1 inhibitor where the lead compound was modified to remove mutagenic potential and improve bioavailability from 2% to 50%. nih.gov

Emerging Applications and Future Research Directions

Pyrrole-Glyoxylate Derivatives as Building Blocks for Complex Natural Products and Pharmaceuticals

Pyrrole (B145914) derivatives are fundamental components of many biologically active molecules, including natural products and pharmaceutical drugs. nih.goveurekaselect.com The pyrrole ring is a key structural feature in vital biomolecules like heme, chlorophyll, and vitamin B12. nih.gov In pharmacology, this heterocycle is present in a wide array of drugs with activities ranging from antibacterial and antiviral to anti-inflammatory and anticancer. nih.govnih.gov

Pyrrole-glyoxylates, such as ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate, serve as valuable synthons for constructing more complex molecular architectures. Their reactive keto-ester functionality allows for a variety of chemical transformations, making them ideal starting points for the synthesis of intricate natural products and novel pharmaceutical agents. nih.gov The inherent biological significance of the pyrrole core makes these derivatives particularly attractive for developing new therapeutic entities. Researchers are actively exploring their use in creating new chemical entities (NCEs) for a multitude of therapeutic indications by leveraging structure-activity relationship (SAR) studies.

Table 1: Examples of Marketed Drugs Containing the Pyrrole Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Tolmetin | Anti-inflammatory |

| Sunitinib | Anticancer |

| Glimepiride | Antidiabetic |

| Telaprevir | Antiviral (Hepatitis C) |

| Ramipril | Antihypertensive |

Source: Compiled from literature. nih.gov

Potential in Material Science: Organic Semiconducting Materials and Dyes

The electron-rich nature of the pyrrole ring makes it a compelling building block for organic electronic materials. tdl.org Pyrrole-containing compounds have been investigated for their application as conductive polymers and organic semiconductors. tdl.orgnih.gov Although the high electron density can lead to instability and oxidation, modern synthetic strategies, such as creating fused aromatic systems, have successfully mitigated these issues. tdl.org These strategies help to lower the Highest Occupied Molecular Orbital (HOMO), enhancing stability while allowing for the fine-tuning of the material's bandgap. tdl.org

Derivatives of pyrrole are being explored for their use in:

Organic Field-Effect Transistors (OFETs): These materials are crucial for developing flexible and solution-processable electronic devices. nih.govfrontiersin.org

Organic Photovoltaics (OPVs): The donor properties of pyrrole-based materials are advantageous for creating efficient solar cells. nih.govresearchgate.net

Dyes: The diketopyrrolopyrrole (DPP) core, a related structure, is a well-known chromophore used in a variety of dyes and pigments. nih.gov The unique electronic structure of pyrrole-glyoxylates suggests their potential for creating novel dyes with specific optical properties.

The ability to modify the pyrrole structure, particularly through N-functionalization, allows for the development of solution-processable materials, which is a significant advantage for low-cost manufacturing of organic electronic devices. tdl.org

Advances in Green Synthetic Methodologies for Pyrrole-Glyoxylates

The synthesis of pyrrole derivatives has traditionally involved methods like the Paal-Knorr, Hantzsch, and Knorr syntheses. nih.govsemanticscholar.org However, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic routes. semanticscholar.org Green chemistry approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Recent advances in the green synthesis of pyrroles include:

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. semanticscholar.org

Catalysis: Employing heterogeneous catalysts, nanoparticles, and biocatalysts that can be easily recovered and reused. nih.govmdpi.com

Alternative Energy Sources: Utilizing microwave and ultrasound activation to accelerate reactions and reduce energy consumption. semanticscholar.org

Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of starting materials into the final product. nih.gov

For instance, the Paal-Knorr condensation has been successfully performed in water using catalytic amounts of iron(III) chloride, offering a more sustainable alternative to traditional methods. organic-chemistry.org Similarly, lactic acid has been used as a recyclable and less volatile replacement for acetic acid in certain pyrrole syntheses. semanticscholar.org These methodologies are crucial for the environmentally responsible production of pyrrole-glyoxylates.

Application of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to rationally design novel molecules with desired properties, thereby saving time and resources. nih.govnih.gov

For pyrrole derivatives, computational methods are employed to:

Predict Biological Activity: QSAR models can correlate molecular descriptors (e.g., electronic and steric properties) with biological activities like antioxidant or enzyme inhibitory potential. nih.govnih.gov

Understand Binding Modes: Molecular docking simulations can predict how a molecule interacts with a biological target, such as an enzyme's active site, providing insights for designing more potent inhibitors. researchgate.netnih.gov

Design New Materials: Computational screening can help identify promising pyrrole-based structures for applications in organic electronics by predicting their electronic properties. nih.govresearchgate.net

A study on pyrrole antioxidants used quantum chemical descriptors and QSAR with Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Networks (ANN) to predict their radical scavenging activities, demonstrating the power of these techniques in designing new compounds. nih.govnih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Pyrrole Antioxidants

| Descriptor | Importance |

|---|---|

| HOMO Energy | Related to the molecule's ability to donate electrons |

| Polarizability | Influences intermolecular interactions |

| AlogP | A measure of lipophilicity, important for pharmacokinetics |

| Bond Length | Can affect reactivity and binding |

Source: Based on QSAR studies of pyrrole derivatives. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs across various therapeutic areas. alliedacademies.orgnih.gov While their roles as anti-inflammatory, anticancer, and antiviral agents are well-documented, research is ongoing to identify new biological targets and expand their therapeutic applications. nih.govnih.gov

Emerging areas of interest for pyrrole derivatives include:

Enzyme Inhibition: Pyrrole derivatives have shown inhibitory activity against various enzymes. For example, they have been investigated as inhibitors of lymphocyte-specific kinase (Lck), α-glucosidase, and metallo-β-lactamases. researchgate.netnih.govnih.gov

Neurodegenerative Diseases: Some novel pyrrole derivatives have been designed as multi-target agents for Alzheimer's disease, acting as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous need for new antibacterial compounds. Pyrrole-based structures, including natural products like pyrrolamides, are being explored for their potential to combat bacterial infections. mdpi.com

The versatility of the pyrrole-glyoxylate structure allows for the synthesis of diverse libraries of compounds that can be screened against a wide range of biological targets to uncover new therapeutic potentials. semanticscholar.org

Development of Sustainable and Economically Viable Synthesis Protocols

Beyond being environmentally friendly, the development of synthetic protocols that are also economically viable is crucial for the industrial application of pyrrole-glyoxylates. nih.gov This involves using low-cost starting materials, reducing the number of synthetic steps, and employing inexpensive and readily available catalysts. mdpi.com

Strategies for developing sustainable and cost-effective synthesis include:

Catalyst Selection: Using inexpensive and abundant metals like iron or manganese, or non-metal catalysts, instead of precious metals like palladium or ruthenium. mdpi.comorganic-chemistry.org

Solvent-Free Reactions: Performing reactions without a solvent reduces costs associated with solvent purchase, purification, and disposal. semanticscholar.orgmdpi.com

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, resources, and reduces waste. nih.govmdpi.com

Use of Renewable Feedstocks: Developing synthetic routes that start from biomass-derived materials can offer a sustainable and potentially cheaper alternative to petrochemical-based feedstocks. nih.govresearchgate.net

For example, the use of commercially available aluminas as catalysts for the Paal-Knorr reaction provides an efficient, low-cost, and scalable method for producing N-substituted pyrroles. mdpi.com

Integration with Chemical Biology for Deeper Mechanistic Understanding

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems, providing a deeper understanding of molecular mechanisms. Integrating pyrrole-glyoxylate chemistry with chemical biology can elucidate the mechanisms of action of these compounds and help identify their biological targets.

This integration can be achieved through:

Design of Chemical Probes: Synthesizing derivatives of this compound that incorporate tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These probes can be used to visualize the localization of the compounds within cells or to identify their binding partners through affinity purification or photo-affinity labeling.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the pyrrole-glyoxylate structure and evaluation of the resulting changes in biological activity can provide detailed information about the pharmacophore and the key interactions with the biological target. nih.gov

Mechanism-Based Inhibitor Design: For compounds that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive), which is crucial for understanding their mechanism and for further optimization. researchgate.net

By combining synthetic chemistry with the tools of chemical biology, researchers can move beyond simply identifying active compounds to understanding precisely how and where they function in a biological context, paving the way for the development of more selective and effective therapeutic agents.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tolmetin |

| Sunitinib |

| Glimepiride |

| Telaprevir |

Conclusion

Summary of Key Achievements in the Research of Ethyl 2-oxo-2-(1H-pyrrol-3-yl)acetate and Related Compounds

The study of this compound and its chemical relatives is situated within the broader field of pyrrole (B145914) chemistry, an area of organic chemistry that has been developing for over a century. nih.gov Research into pyrrole-containing compounds has yielded significant achievements, primarily driven by their prevalence in natural products and their potential as therapeutic agents. nih.govacgpubs.org The pyrrole scaffold is a core component of many biologically active molecules, leading to extensive investigation into its derivatives for applications in medicine. nih.govnih.gov

Key achievements in this field include the development of a multitude of synthetic pathways to access the pyrrole ring system. nih.gov Classic methods like the Knorr, Hantzsch, and Paal-Knorr syntheses have been supplemented by modern, more versatile techniques. nih.gov These include transition-metal-catalyzed reactions (e.g., using gold, palladium, or indium) and multicomponent reactions, which allow for the efficient construction of highly functionalized pyrroles from simpler starting materials. nih.govbath.ac.uk The development of methods for the regioselective functionalization of the pyrrole ring, such as acylation, has been a particular focus, enabling the synthesis of specific isomers like the 3-substituted pyrroles. bath.ac.uk

Furthermore, the exploration of pyrrole derivatives has led to the discovery of compounds with a wide array of biological activities. These include potent antibacterial, anticancer, antimalarial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The continual need for new therapeutics, especially for cancer and drug-resistant bacterial infections, has made pyrrole-based structures a privileged scaffold in drug discovery. nih.govnih.gov This has spurred interdisciplinary collaborations and the creation of extensive compound libraries for screening and optimization. mdpi.comdal.ca

Persistent Challenges and Promising Opportunities in Pyrrole-Glyoxylate Chemistry

Despite significant progress, the chemistry of pyrroles and specifically pyrrole-glyoxylates is not without its challenges. A primary difficulty lies in the synthesis itself. The pyrrole ring can be sensitive to certain reaction conditions, leading to instability, polymerization, or degradation. numberanalytics.com Achieving specific substitution patterns, or regioselectivity, remains a persistent hurdle. For instance, controlling acylation to occur at the C3 position instead of the more electronically favored C2 position often requires specific protecting groups or catalysts, complicating synthetic routes. bath.ac.uk